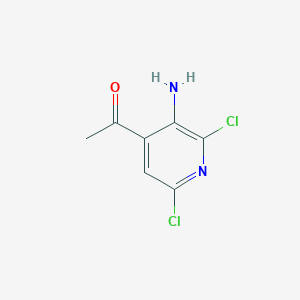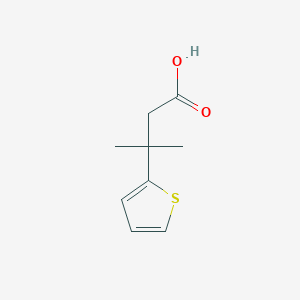![molecular formula C13H18N2O3S B1519035 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1038973-12-4](/img/structure/B1519035.png)
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Übersicht
Beschreibung
“2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with a molecular weight of 282.36 . Its IUPAC name is 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thioxopropanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.36 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Alzheimer’s Disease
This compound has shown promise as a neuroprotective agent in Alzheimer’s disease. It can bind with alpha7 nicotinic acetylcholine receptors (alpha7nAChR), which is the same binding site as bungarotoxin . This interaction suggests that it may have a role in reducing the toxic effects of beta-amyloid on nerve cells, potentially offering a new avenue for Alzheimer’s treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated through experiments. It has been shown to have significant anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases .
Amyloid Protein Interaction
Direct interaction with amyloid protein has been observed with this compound, indicating its potential to reduce the toxicity of beta-amyloid on nerve cells. This property is particularly relevant for neurodegenerative diseases where amyloid plaques are a key pathological feature .
Cognitive Function Improvement
Animal studies have suggested that this compound can effectively improve learning ability and memory capacity. This is particularly significant in the context of cognitive impairments and dementias, where such improvements can greatly enhance the quality of life for patients .
.Chemical Synthesis
As a building block in chemical synthesis, this compound’s structure provides opportunities for the creation of various derivatives. These derivatives could have diverse applications in medicinal chemistry and drug development .
Pharmacological Research
The pharmacological profile of this compound is under investigation for its potential therapeutic applications. Its interactions with various receptors and enzymes could lead to the development of new drugs for treating a range of conditions .
Drug Design and Development
Due to its interaction with key biological targets, this compound is being studied in the context of drug design and development. Its properties may lead to the creation of novel medications with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRKNSMBVVMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)









![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
